molecular formula C24H23ClN2O B3550062 N-(2-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

N-(2-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide

Cat. No. B3550062
M. Wt: 390.9 g/mol
InChI Key: GTQNLNWIBLECBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as JNJ-31020028, is a novel compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

N-(2-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide acts as a selective antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in dopamine release, which is responsible for the therapeutic effects of the compound.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which is important for the treatment of Parkinson's disease. It has also been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments include its high affinity and selectivity for the dopamine D2 receptor, making it a potent tool for studying the role of this receptor in various neurological disorders. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One potential application is in the treatment of Parkinson's disease, where it could be used to decrease dopamine release and alleviate symptoms. Another potential application is in the treatment of addiction, where it could be used to reduce the rewarding effects of drugs of abuse. Further studies are needed to determine the safety and efficacy of this compound in these applications.

Scientific Research Applications

N-(2-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for the dopamine D2 receptor and to act as a potent and selective antagonist. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O/c25-23-8-4-3-6-21(23)15-26-24(28)20-11-9-18(10-12-20)16-27-14-13-19-5-1-2-7-22(19)17-27/h1-12H,13-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQNLNWIBLECBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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